

# Dosing Recommendations for Diaveridine in Animal Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Diaveridine*

Cat. No.: *B1670400*

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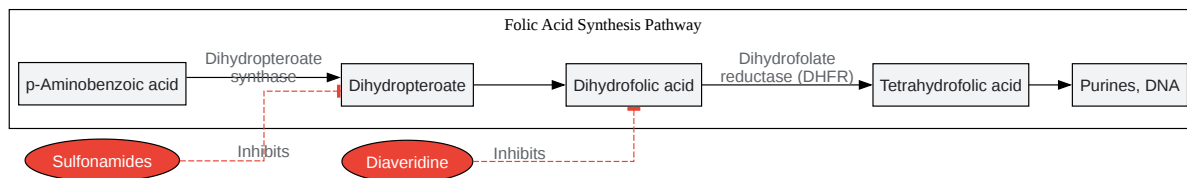
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diaveridine** is a synthetic dihydrofolate reductase (DHFR) inhibitor. It functions as a bacteriostatic agent and is frequently used in veterinary medicine as a coccidiostat and an antibacterial synergist, often in combination with sulfonamides. This document provides detailed application notes and protocols for dosing **Diaveridine** in animal studies, based on available toxicological and pharmacokinetic data.

## Mechanism of Action

**Diaveridine** selectively inhibits the bacterial and protozoal DHFR enzyme, which is a critical component in the folic acid synthesis pathway. This pathway is essential for the production of purines and ultimately DNA. By blocking this enzyme, **Diaveridine** prevents the synthesis of tetrahydrofolate, leading to the cessation of bacterial or protozoal growth. When combined with sulfonamides, which inhibit an earlier step in the same pathway (dihydropteroate synthase), a synergistic and potent antimicrobial effect is achieved.



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Diagram illustrating the synergistic mechanism of action of **Diaveridine** and Sulfonamides.

## Toxicity Data

Understanding the toxicity profile of **Diaveridine** is crucial for dose selection in research studies. Below are summaries of acute and sub-chronic toxicity studies conducted in rodents.

### Acute Toxicity

Table 1: Acute Toxicity of **Diaveridine**

Species	Strain	Route of Administration	LD50	Reference
Rat (Female)	Wistar	Oral	2330 mg/kg b.w.	[1]
Rat (Male)	Wistar	Oral	3100 mg/kg b.w.	[1]
Rat	Sprague Dawley	Oral	> 2378 mg/kg b.w.	[2][3]
Mouse	ICR	Oral	1025 mg/kg b.w.	[2][3]

### Sub-chronic Toxicity

A 90-day feeding study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Sub-chronic Toxicity of **Diaveridine** in Wistar Rats

Dietary Level (mg/kg)	Approximate Daily Intake (mg/kg b.w.)	Observed Effects
23	2.0 - 2.3	No adverse effects observed.
230	21.0 - 23.5	No adverse effects observed (NOAEL).[1]
1150	115.2 - 126.9	Significant decrease in body weights in both genders.[1]
2000	212.4 - 217.9	Significant decrease in body weights, organ weights, hemoglobin, and red blood cell count. Histopathological changes in kidneys, adrenals, and liver.[1]

Another 90-day study in Sprague Dawley rats showed no toxicological effects at a dosage of 10 mg/kg body weight per day.[2][4]

## Pharmacokinetic Data

Pharmacokinetic parameters of **Diaveridine** have been investigated in pigs and chickens, revealing significant species-specific differences.

Table 3: Pharmacokinetic Parameters of **Diaveridine** in Pigs and Chickens (Single 10 mg/kg b.w. Dose)

Parameter	Route	Pigs	Chickens	Reference
Elimination Half-life ( $t_{1/2\beta}$ )	Intravenous	$0.74 \pm 0.28$ h	$3.44 \pm 1.07$ h	[5]
Oral	$1.78 \pm 0.41$ h	$2.91 \pm 0.57$ h	[5]	[5]
Oral ( $^3\text{H}$ -DVD)	66.41 h	48.30 h	[6][7]	
Maximum Concentration (C <sub>max</sub> )	Oral	$0.43 \pm 0.24$ $\mu\text{g/mL}$	$1.45 \pm 0.57$ $\mu\text{g/mL}$	
Oral ( $^3\text{H}$ -DVD)	$0.49 \pm 0.02$ $\mu\text{g/mL}$	$1.55 \pm 0.43$ $\mu\text{g/mL}$	[6]	[5]
Time to C <sub>max</sub> (T <sub>max</sub> )	Oral	$1.04 \pm 0.67$ h	$3.25 \pm 0.71$ h	
Oral ( $^3\text{H}$ -DVD)	2 h	2 h	[6]	
Oral Bioavailability (F)	34.6%	72.2%	[5]	[5]
Area Under the Curve (AUC <sub>0-∞</sub> )	Intravenous	$4.11 \pm 1.13$ $\mu\text{g}\cdot\text{h/mL}$	$12.87 \pm 2.60$ $\mu\text{g}\cdot\text{h/mL}$	
Oral	$1.33 \pm 0.55$ $\mu\text{g}\cdot\text{h/mL}$	$9.28 \pm 2.69$ $\mu\text{g}\cdot\text{h/mL}$	[5]	

## Therapeutic Dosing Recommendations

**Diaveridine** is most commonly used in combination with sulfonamides for the treatment and prevention of coccidiosis and other bacterial infections in various animal species.

Table 4: Therapeutic Dosages of **Diaveridine** in Combination Products

Animal	Indication	Combination Agent	Diaveridine Dosage	Administration	Reference
Poultry	Coccidiosis, Fowl Cholera, Fowl Typhoid	Sulfaquinoxaline	20 mg Diaveridine HCl per gm of product (100 gm in 200 L water)	Oral (drinking water)	[8]
Poultry	Leucocytozoon infection	Sulfaquinoxaline	2-4 ppm in feed	Oral (in feed)	[9]
Poultry	Coccidiosis	Sulphadimidine Sodium	26 mg Diaveridine HCl per gm of product (1 g in 1-2 L water)	Oral (drinking water)	
Rabbits	Coccidiosis	Sulfaquinoxaline	0.5 gm of product per liter of drinking water	Oral (drinking water)	[8]
Rabbits	Coccidiosis	Sulphadimidine Sodium	1 gm of product per 5 liters of drinking water	Oral (drinking water)	[10]
Sheep, Goats, Calves	Coccidiosis	Sulfaquinoxaline	3 gm of product per 10 kg b.w.	Oral (drinking water)	[8]
Sheep, Goats, Calves	Coccidiosis	Sulphadimidine Sodium	Initial: 2 g product/5 kg b.w. Maintenance:	Oral	

1 g product/5

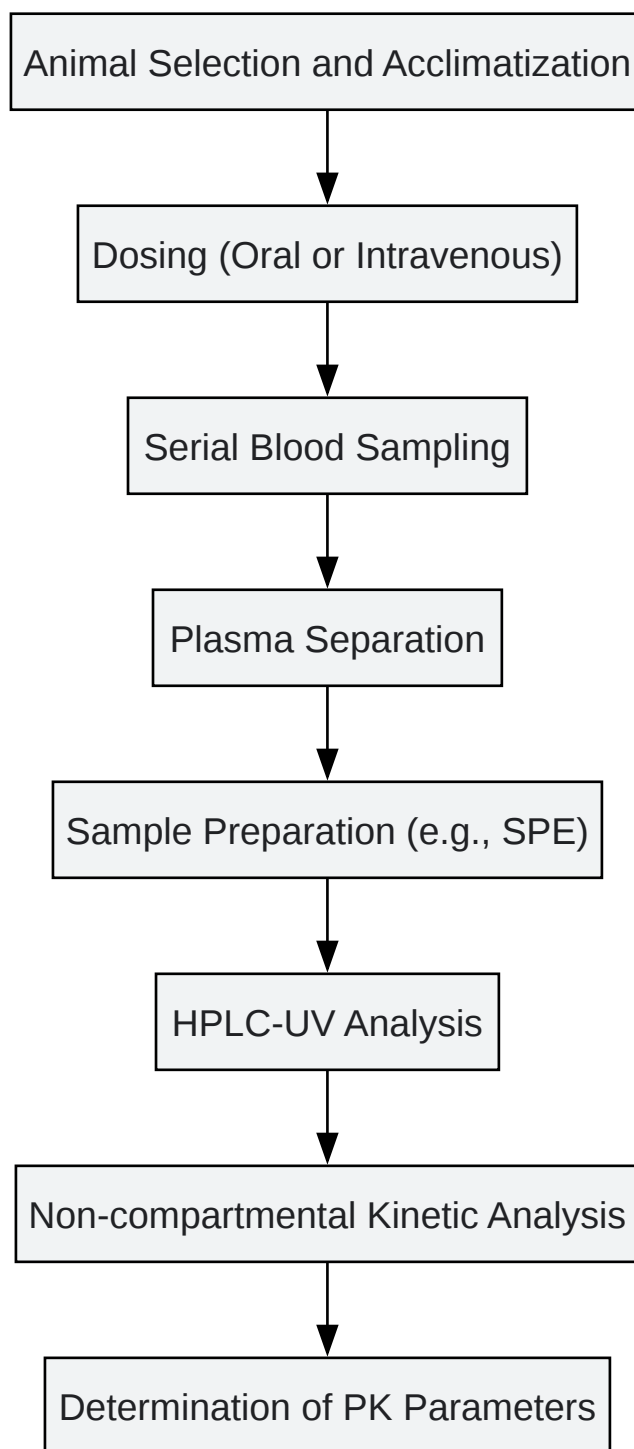
kg b.w.

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## Experimental Protocols

### Pharmacokinetic Study Protocol

This protocol outlines a general procedure for determining the pharmacokinetic profile of **Diaveridine** in an animal model, based on published studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)



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A generalized workflow for a pharmacokinetic study of **Diaveridine**.

#### 1. Animal Models:

- Select healthy, age- and weight-matched animals (e.g., Landrace/Doric Cross pigs, Cobb 500 broiler chickens).[\[4\]](#)[\[6\]](#)

- Acclimatize animals to the experimental conditions for a minimum of one week.

## 2. Dosing:

- For oral administration, prepare a suspension of **Diaveridine** in a suitable vehicle (e.g., 0.5% methylcellulose).[\[6\]](#)
- Administer a single dose (e.g., 10 mg/kg b.w.) via oral gavage.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- For intravenous administration, dissolve **Diaveridine** in an appropriate solvent and administer via a suitable vein (e.g., ear vein in pigs).

## 3. Blood Sampling:

- Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) post-dosing.

## 4. Sample Processing:

- Centrifuge blood samples to separate plasma.
- Store plasma samples at -20°C or lower until analysis.
- Prepare plasma samples for analysis using a solid-phase extraction (SPE) method.[\[4\]](#)

## 5. Analytical Method:

- Quantify **Diaveridine** concentrations in plasma using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[\[5\]](#)

## 6. Data Analysis:

- Use non-compartmental kinetic analysis software (e.g., WinNonlin) to determine pharmacokinetic parameters from the plasma concentration-time data.[\[5\]](#)

## Acute Oral Toxicity Study Protocol

This protocol is a general guideline for an acute oral toxicity study based on the provided literature.<sup>[1][2]</sup>

### 1. Animal Models:

- Use young adult rodents (e.g., Wistar or Sprague Dawley rats).
- House animals individually with ad libitum access to food and water, except for a brief fasting period before dosing.

### 2. Dosing:

- Administer **Diaveridine** orally at various dose levels to different groups of animals.
- Include a control group that receives only the vehicle.

### 3. Observation:

- Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
- Record body weights before dosing and at specified intervals throughout the study.

### 4. Necropsy:

- At the end of the observation period, euthanize all surviving animals.
- Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).

### 5. Data Analysis:

- Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of the research and comply with all applicable animal welfare regulations and guidelines.

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